molecular formula C8H15NO3 B14199775 Ethyl (2S)-3-acetamido-2-methylpropanoate CAS No. 852178-60-0

Ethyl (2S)-3-acetamido-2-methylpropanoate

Cat. No.: B14199775
CAS No.: 852178-60-0
M. Wt: 173.21 g/mol
InChI Key: SMEHBLNGYDXXRK-LURJTMIESA-N
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Description

Ethyl (2S)-3-acetamido-2-methylpropanoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the production of flavors and perfumes This particular compound is characterized by its ethyl ester group attached to a 3-acetamido-2-methylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2S)-3-acetamido-2-methylpropanoate can be synthesized through the esterification of 3-acetamido-2-methylpropanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The product is then purified through distillation or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-3-acetamido-2-methylpropanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of aqueous acid or base, the ester bond can be hydrolyzed to yield 3-acetamido-2-methylpropanoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: 3-acetamido-2-methylpropanoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Derivatives with substituted acetamido groups.

Scientific Research Applications

Ethyl (2S)-3-acetamido-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of ethyl (2S)-3-acetamido-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acetamido compound, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2S)-3-amino-2-methylpropanoate: Similar structure but with an amino group instead of an acetamido group.

    Ethyl (2S)-3-acetamido-2-ethylpropanoate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Ethyl (2S)-3-acetamido-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its acetamido group provides additional reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis and research.

Properties

CAS No.

852178-60-0

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl (2S)-3-acetamido-2-methylpropanoate

InChI

InChI=1S/C8H15NO3/c1-4-12-8(11)6(2)5-9-7(3)10/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m0/s1

InChI Key

SMEHBLNGYDXXRK-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)[C@@H](C)CNC(=O)C

Canonical SMILES

CCOC(=O)C(C)CNC(=O)C

Origin of Product

United States

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